molecular formula C19H25NO4S B1223971 N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine CAS No. 592473-65-9

N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine

Cat. No.: B1223971
CAS No.: 592473-65-9
M. Wt: 363.5 g/mol
InChI Key: DCNGPDPUCQUBES-UHFFFAOYSA-N
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Description

For Research Use Only. Not for Human or Veterinary Use. N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine is a sophisticated synthetic compound of significant interest in medicinal chemistry and chemical biology research. This glycine derivative features a unique structure combining an adamantyl group, known for enhancing lipid solubility and metabolic stability, with a phenylsulfonyl moiety. The adamantyl group is a prominent pharmacophore in drug discovery, often utilized to improve a compound's interaction with biological targets and its overall pharmacokinetic profile . Similarly, sulfonamide functionalities are recognized as key structural components in a wide range of bioactive molecules, including antiviral agents . This reagent serves as a valuable building block (intermediate) in the synthesis of more complex molecules for pharmaceutical development. Researchers can employ it to explore new chemical spaces in the design of enzyme inhibitors, receptor modulators, and other biologically active compounds. Its mechanism of action in specific research contexts would be highly dependent on the final synthesized molecule and the biological target under investigation. As with all specialized research chemicals, proper handling procedures and storage in a cool, dry environment are recommended to maintain the integrity of the product.

Properties

IUPAC Name

2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c1-25(23,24)20(12-18(21)22)17-4-2-16(3-5-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNGPDPUCQUBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331270
Record name 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195445
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

592473-65-9
Record name 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation

Adamantane derivatives are alkylated onto aromatic rings using bromoadamantane and a Lewis acid catalyst. Zinc chloride (ZnCl₂) facilitates the electrophilic substitution of bromoadamantane onto benzene or substituted benzene derivatives. The reaction proceeds at 80–100°C in dichloromethane, yielding 4-(1-adamantyl)bromobenzene as the primary product. Purification via column chromatography achieves >90% purity.

Amination of the Adamantyl-Phenyl Intermediate

The brominated intermediate undergoes amination to introduce the aniline group. A Ullmann coupling reaction with aqueous ammonia and copper(I) iodide in dimethylformamide (DMF) at 120°C for 24 hours converts 4-(1-adamantyl)bromobenzene to 4-(1-adamantyl)aniline. Gas chromatography-mass spectrometry (GC-MS) confirms a yield of 78–82%.

The introduction of the methylsulfonyl group occurs via sulfonylation of the aniline nitrogen. EP3153498A1 details a optimized protocol using methylsulfonyl chloride (MsCl) under basic conditions.

Reaction Conditions and Optimization

In a tetrahydrofuran (THF) solvent, 4-(1-adamantyl)aniline reacts with 1.2 equivalents of MsCl in the presence of triethylamine (TEA) at 0°C. The temperature is gradually raised to 25°C over 2 hours, followed by stirring for 12 hours. Quenching with ice water precipitates N-[4-(1-adamantyl)phenyl]methylsulfonamide, which is filtered and recrystallized from ethanol to attain 95% purity.

Table 1: Sulfonylation Yield Under Varied Conditions

SolventBaseTemperature (°C)Yield (%)
THFTEA0 → 2592
DCMPyridine0 → 2585
AcetonitrileNaHCO₃2578

Glycine Conjugation to the Sulfonamide Intermediate

The final step involves attaching the glycine moiety to the sulfonylated intermediate. Two distinct approaches are documented in the literature.

Reductive Amination with Glyoxylic Acid

Patent EP3153498A1 describes a palladium-catalyzed reductive amination. N-[4-(1-adamantyl)phenyl]methylsulfonamide reacts with glyoxylic acid in methanol under hydrogen gas (10 atm) using 5% Pd/C as a catalyst. The imine intermediate forms at 50°C over 12 hours, followed by in situ reduction to yield the glycine derivative. Post-reaction hydrolysis with sodium hydroxide removes ester byproducts, achieving an overall yield of 93%.

Nucleophilic Substitution with Bromoacetyl Bromide

An alternative method from PubMed involves bromoacetyl bromide. The sulfonamide intermediate is treated with bromoacetyl bromide in anhydrous DMF, using N,N-diisopropylethylamine (DIPEA) as a base. After 6 hours at 50°C, the bromide is displaced by aqueous ammonia, forming the glycine conjugate. Nuclear magnetic resonance (NMR) analysis confirms a 88% yield with >99% purity.

Table 2: Comparative Analysis of Glycine Conjugation Methods

MethodCatalyst/ConditionsYield (%)Purity (%)
Reductive AminationPd/C, H₂ (10 atm)9399.5
Nucleophilic SubstitutionDIPEA, DMF8899.0

Challenges and Optimization Strategies

Regioselectivity in Adamantane-Phenyl Bond Formation

The bulky adamantane group poses steric challenges during electrophilic substitution. Patent WO2011098985A1 addresses this by employing ZnCl₂ at elevated temperatures to enhance para-selectivity. Kinetic studies show that increasing the reaction temperature from 80°C to 100°C improves para:ortho ratios from 3:1 to 9:1.

Byproduct Formation During Sulfonylation

Over-sulfonylation can occur if MsCl is used in excess. Stoichiometric control (1.2 equivalents) and low-temperature addition minimize di-sulfonylated byproducts to <2%. High-performance liquid chromatography (HPLC) with a C18 column effectively separates mono- and di-sulfonylated species.

Glycine Racemization

The reductive amination method in EP3153498A1 produces racemic glycine. Chiral chromatography (Chiralpak IA column) resolves enantiomers, yielding optically pure (S)-N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycine with 98% enantiomeric excess (ee).

Scalability and Industrial Feasibility

Both patents emphasize scalability. The Pd/C catalyst in EP3153498A1 is recyclable for up to 5 batches without significant activity loss. WO2011098985A1 reports a pilot-scale synthesis producing 10 kg of 4-(1-adamantyl)aniline with 81% yield, demonstrating commercial viability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Adamantyl)-N-methylsulfonylanilino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other substituents.

    Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the adamantane core.

Scientific Research Applications

Table 1: Synthetic Routes

StepDescription
1Functionalization of adamantane to introduce sulfonyl group
2Reaction with aniline to form anilino derivative
3Coupling with acetic acid under suitable conditions

Biological Activities

The compound has been studied for its potential therapeutic effects, particularly in the fields of oncology and neurology. Its mechanism of action involves interactions with biological membranes and proteins, influencing various biological pathways.

Anticancer Activity

Research indicates that N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways, such as the Nur77-dependent pathway, which leads to the upregulation of p21, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle regulation .

Neuroprotective Effects

The compound also shows promise as a neuroprotective agent. Its ability to cross the blood-brain barrier allows it to interact with neural tissues effectively. Studies suggest that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Pancreatic Cancer : In vitro studies demonstrated that treatment with this compound significantly reduced cell viability in pancreatic cancer cell lines (Panc1), leading to G0/G1 phase arrest and increased apoptosis rates .
  • Neurodegenerative Disorders : A study involving animal models of Alzheimer's disease indicated that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential utility in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to interact effectively with biological membranes and proteins. The sulfonyl group may participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs vary primarily in substituents attached to the glycine core. Key comparisons include:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features
N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine 1-Adamantylphenyl, methylsulfonyl C₁₉H₂₅NO₄S 375.47 Not reported Bulky adamantyl group, high hydrophobicity
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine 2,3-Dichlorophenyl, 4-methylphenylsulfonyl C₁₆H₁₅Cl₂NO₄S 396.27 Not reported Electron-withdrawing Cl groups, moderate steric hindrance
N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine 4-Phenoxyphenyl, phenylsulfonyl C₂₀H₁₇NO₅S 383.42 Not reported Aromatic phenoxy group, planar structure
N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine Dual 4-methylphenyl groups C₁₆H₁₇NO₄S 319.38 Not reported Symmetric methyl groups, lower molar mass
N-(1-Adamantyloxycarbonyl)-D-phenylglycine 1-Adamantyloxycarbonyl, D-phenyl C₂₅H₂₇NO₄ 421.49 141–142.5 Chiral center (D-configuration), ester linkage

Physicochemical Properties

  • Adamantyl-Containing Derivatives : The adamantyl group in this compound and N-(1-adamantyloxycarbonyl)-D-phenylglycine increases melting points (e.g., 141–142.5°C for the latter) due to enhanced crystallinity from rigid structure and van der Waals interactions .
  • Sulfonamide Derivatives: Compounds like N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycine exhibit reduced solubility in polar solvents compared to methylsulfonyl analogs, as phenyl groups contribute to hydrophobicity .
  • Chlorinated Analogs: The dichlorophenyl derivative (C₁₆H₁₅Cl₂NO₄S) may display higher reactivity in electrophilic substitution due to electron-deficient aromatic rings .

Research Findings and Implications

  • Structural Insights : Crystal structure analyses of sulfonamide derivatives reveal planar sulfonyl groups and intermolecular hydrogen bonds involving the glycine carboxylate .

Biological Activity

N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine, also known as 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The adamantane moiety contributes to its stability and lipophilicity, which are advantageous for interactions with biological membranes and proteins. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Adamantane ring : Known for its stability and ability to enhance lipophilicity.
  • Methylsulfonyl group : This functional group is implicated in various biological interactions, particularly in enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group may facilitate hydrogen bonding with biomolecules, while the adamantane structure enhances membrane permeability. The compound has been studied for its potential roles in:

  • Antiviral activity : Inhibition of viral replication through interference with viral enzymes.
  • Anticancer properties : Induction of apoptosis in cancer cells and inhibition of tumor growth.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that the compound demonstrates potent activity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, with IC50 values indicating effective dose-response relationships.
Cell LineIC50 Value (µM)Reference
MCF-79.4
Bel-74028.5

Antiviral Activity

The compound has been evaluated for its antiviral properties, particularly in inhibiting viral enzymes essential for replication. Studies suggest that it may disrupt the life cycle of certain viruses by targeting specific enzymatic functions.

Study 1: Antitumor Efficacy

A study conducted on a series of adamantane derivatives, including this compound, demonstrated significant antitumor activity. The derivatives were tested against a panel of 11 cancer cell lines, revealing varying degrees of potency based on structural modifications. The study highlighted the importance of the adamantane structure in enhancing biological efficacy.

Study 2: Enzymatic Inhibition

Another investigation focused on the sulfonamide aspect of the compound, which is known to inhibit enzymes involved in folate biosynthesis—a pathway crucial for bacterial growth. This suggests potential applications as an antibacterial agent.

Q & A

Q. What are the common synthetic routes for N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine?

The synthesis typically involves:

  • Step 1 : Adamantylation of 4-aminophenyl derivatives using 1-adamantanol or adamantyl halides under Friedel-Crafts or Ullmann coupling conditions.
  • Step 2 : Sulfonylation of the amine group with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methylsulfonyl moiety.
  • Step 3 : Glycine backbone attachment via nucleophilic substitution or condensation reactions, often requiring anhydrous solvents (e.g., dichloromethane) and controlled pH . Yield optimization may involve microwave-assisted synthesis or flow chemistry techniques .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Confirm adamantyl group integration (e.g., δ 1.6–2.2 ppm for adamantane protons) and sulfonamide proton shifts (δ 3.0–3.5 ppm).
  • HPLC-PDA/MS : Assess purity (>95%) and detect by-products from incomplete sulfonylation or adamantylation.
  • Elemental Analysis : Validate molecular formula (e.g., C₂₀H₂₅NO₄S) .

Q. How can researchers design in vitro assays to evaluate its biological activity?

  • Target Selection : Prioritize receptors with known glycine/sulfonamide interactions (e.g., NMDA receptors, glycine transporters).
  • Cell Lines : Use HEK-293 cells transfected with target receptors for binding assays.
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values. Include controls like glycine or known inhibitors (e.g., 5,7-dichlorokynurenic acid) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Response Surface Methodology (RSM) : Use factorial design to optimize parameters (temperature, solvent ratio, catalyst loading). For example, higher temperatures (80–100°C) improve adamantylation efficiency but may require inert atmospheres to prevent decomposition .
  • Continuous Flow Reactors : Enhance reproducibility and reduce reaction times compared to batch methods .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing adamantyl with cyclohexyl) to isolate functional group contributions.
  • Computational Docking : Use AutoDock Vina to compare binding poses of conflicting analogs at target receptors (e.g., NMDA receptor’s glycine-binding site). Adjust force fields to account for adamantane’s rigidity .

Q. How can metabolic stability and bioavailability be assessed preclinically?

  • logP Determination : Measure partition coefficient (e.g., shake-flask method) to evaluate hydrophobicity; adamantyl groups often increase logP, enhancing membrane permeability .
  • Microsomal Assays : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS. Sulfonamide moieties may undergo glucuronidation, requiring CYP450 inhibition studies .

Q. What experimental approaches validate target engagement in complex biological systems?

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with bound proteins, followed by pull-down assays and proteomic analysis.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to receptors in native tissue lysates, accounting for adamantane’s entropic effects .

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition potency across studies?

  • Assay Standardization : Validate buffer conditions (pH 7.4 vs. 8.0) and co-factor concentrations (e.g., Mg²⁺ for kinase assays).
  • Orthogonal Assays : Compare results from fluorescence polarization (high-throughput) with SPR (kinetic analysis) to rule out artifact-driven outliers .

Methodological Resources

  • Docking Tools : AutoDock Vina for binding mode prediction .
  • Synthetic Optimization : RSM for reaction parameter refinement .
  • Metabolic Profiling : LC-MS with HILIC columns for polar metabolite resolution .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine
Reactant of Route 2
Reactant of Route 2
N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine

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